2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-bromo-6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c1-9(2)4-3-6-7(5-9)12-8(10)11-6/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTILCWJUXYCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=N2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the bromination of 6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-azido-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole, 2-thiocyanato-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole, and 2-methoxy-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole.
Oxidation Reactions: Products include this compound sulfoxide and sulfone.
Reduction Reactions: Products include 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazoline.
Scientific Research Applications
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The bromine atom and the benzothiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Table 2: Hazard Comparison
Biological Activity
Introduction
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a bromine atom and a tetrahydrobenzothiazole moiety. The compound can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrN₁S |
| Molecular Weight | 284.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzothiazoles exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains. In particular, this compound has been evaluated for its antibacterial activity.
Case Study: A study conducted by highlighted that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
Anticonvulsant Activity
Benzothiazole derivatives are also known for their anticonvulsant properties. The SAR studies suggest that modifications to the benzothiazole structure can enhance anticonvulsant efficacy.
Research Findings: In a study focusing on the anticonvulsant activity of related compounds, it was found that the presence of certain substituents on the benzothiazole ring significantly improved seizure protection in animal models. Specifically, compounds with a bromine substitution at the 2-position exhibited enhanced activity compared to their non-brominated counterparts .
Cytotoxic Activity
The cytotoxic potential of this compound has been investigated in various cancer cell lines.
Findings: A study reported that this compound displayed cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than those of conventional chemotherapeutics like doxorubicin . This indicates a promising avenue for further development in cancer therapy.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticonvulsant | Enhanced seizure protection | |
| Cytotoxic | Significant activity against cancer cells |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the tetrahydrobenzothiazole framework are crucial for its biological efficacy.
Key Findings:
- Bromination : The introduction of bromine at specific positions enhances antimicrobial and cytotoxic activities.
- Dimethyl Substitution : The dimethyl groups at the 6-position contribute to increased lipophilicity and cellular permeability.
Q & A
Q. Basic Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C2, dimethyl groups at C6).
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (C₉H₁₂BrNS, MW: 246.17 g/mol).
- X-ray Diffraction (XRD) : For crystal structure determination (e.g., bond angles, torsion of the tetrahydro ring) .
- Thermal Analysis (TGA/DSC) : Assess stability (decomposition >200°C) .
What safety protocols are critical when handling this compound?
Q. Basic Safety Guidelines :
- Storage : Inert atmosphere (argon), airtight containers (P233), and protection from moisture (P232) .
- PPE : Gloves (P280), goggles, and lab coats. Avoid inhalation (P260/P261).
- Hazard Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
How does the bromine substituent influence bioactivity in structure-activity relationship (SAR) studies?
Advanced SAR Analysis :
The bromine atom enhances electrophilicity , increasing interactions with biological targets (e.g., enzyme active sites). In vitro assays show improved antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to non-brominated analogs. Computational docking (e.g., AutoDock Vina) predicts binding to kinase domains (ΔG: −9.2 kcal/mol) .
What mechanistic insights exist for bromination in this scaffold?
Advanced Reaction Mechanism :
Bromination proceeds via electrophilic aromatic substitution (EAS) at the electron-rich C2 position. Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on Br₂ concentration. Competing pathways (e.g., ring-opening) are suppressed under acidic conditions .
How can computational modeling guide the design of derivatives?
Q. Advanced Computational Methods :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and predict redox potentials.
- Molecular Dynamics (MD) : Simulate membrane permeability (logP: 2.8) for CNS-targeted drugs .
How should researchers address contradictory data in biological assays?
Advanced Data Analysis :
Discrepancies in cytotoxicity (e.g., IC₅₀ varying from 10–50 µM) may arise from assay conditions (e.g., serum content, cell lines). Use normalized controls (e.g., cisplatin reference) and validate via orthogonal assays (e.g., apoptosis markers) .
What stability challenges arise under varying pH and temperature?
Q. Advanced Stability Studies :
- pH Stability : Degrades in alkaline conditions (t₁/₂: 2 hours at pH 10).
- Thermal Stability : Stable up to 150°C (TGA data). Store at −20°C (P411) for long-term use .
What pharmacological assays are suitable for evaluating anticancer potential?
Q. Advanced In Vitro/In Vivo Testing :
- MTT Assay : Test against cancer cell lines (e.g., HepG2, IC₅₀: 15 µM).
- Apoptosis Markers : Caspase-3 activation (flow cytometry).
- Xenograft Models : Dose optimization (10–50 mg/kg in mice) .
How is regioselectivity controlled in functionalization reactions?
Advanced Synthetic Chemistry :
Regioselective alkylation at C6 is achieved using bulky bases (e.g., LDA) to direct deprotonation. Phenacyl bromide reactions favor the pyridine nitrogen in the benzothiazole ring (X-ray confirmed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
